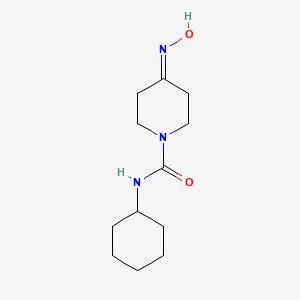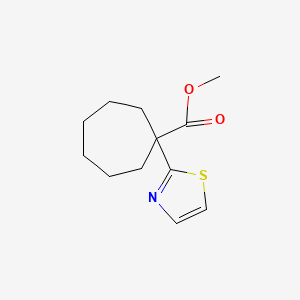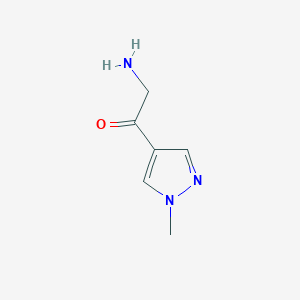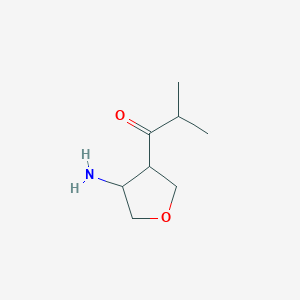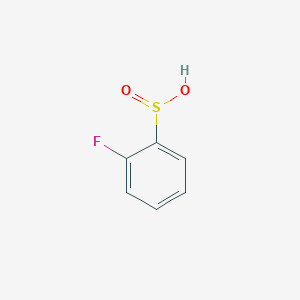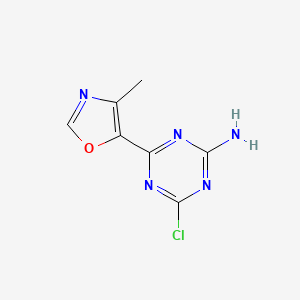
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both triazine and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and suitable amines.
Coupling of the Rings: The final step involves coupling the oxazole and triazine rings under controlled conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group on the triazine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the chloro group may yield the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine: Lacks the amine group.
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of both the oxazole and triazine rings, along with the specific substituents, gives 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine unique chemical properties that can be exploited in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H6ClN5O |
|---|---|
Peso molecular |
211.61 g/mol |
Nombre IUPAC |
4-chloro-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5O/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |
Clave InChI |
YZUOBYJFZLGWSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=N1)C2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



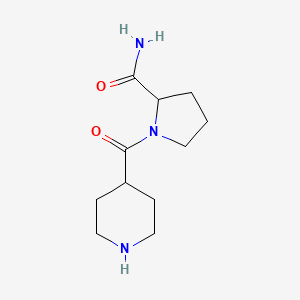
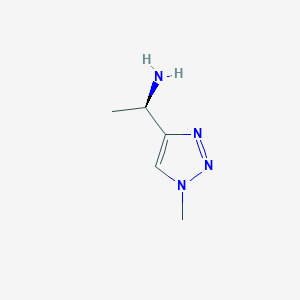
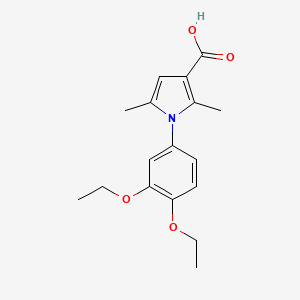

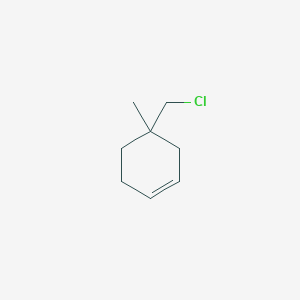

![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
